molecular formula C7H11N3O2S B12213805 ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate CAS No. 385796-04-3

ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate

Cat. No.: B12213805
CAS No.: 385796-04-3
M. Wt: 201.25 g/mol
InChI Key: HDDKBKVKKHMAOH-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes an imidazole ring substituted with amino, carboxylic acid, and methylthio groups, along with an ethyl ester moiety.

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) involves several steps, typically starting with the formation of the imidazole ring. Common synthetic routes include:

    Cyclization Reactions: Starting from precursors like glyoxal and ammonia, the imidazole ring is formed through cyclization.

    Substitution Reactions: Introduction of the amino and methylthio groups is achieved through substitution reactions using appropriate reagents.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal complexes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The amino and methylthio groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) include:

    Imidazole-4,5-dicarboxylic acid: Lacks the amino and methylthio groups, making it less versatile in certain reactions.

    5-aminoimidazole-4-carboxylic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

    Imidazole-4-carboxylic acid: A simpler structure with fewer functional groups, limiting its applications.

Properties

CAS No.

385796-04-3

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5(8)10-7(9-4)13-2/h3,8H2,1-2H3,(H,9,10)

InChI Key

HDDKBKVKKHMAOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)SC)N

Origin of Product

United States

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